1-Androsterone

Description

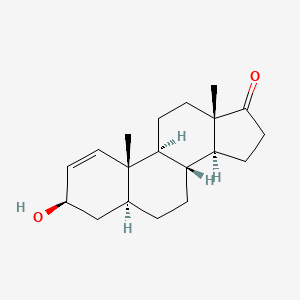

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMROBVXGSLPAY-LUJOEAJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737265 | |

| Record name | 1-Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23633-63-8 | |

| Record name | 1-Androsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23633-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androsterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5M72D8OWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Steroidogenic Pathways Relevant to Androsterones

Classic Pathways of Androgen Biosynthesis and Androsterone (B159326) Derivation

The classic pathway is the primary route for androgen synthesis in the testes and adrenal glands. nih.govnih.gov

Precursor Steroids and Enzymatic Cascade from Cholesterol

The journey of androgen biosynthesis begins with cholesterol. nih.gov The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), a process facilitated by the enzyme P450scc (cholesterol side-chain cleavage enzyme) within the mitochondria. nih.govnih.gov From pregnenolone, a series of enzymatic reactions, primarily involving hydroxylation and the cleavage of carbon bonds, leads to the formation of various steroid hormones. nih.govwikipathways.org

Role of 17α-Hydroxylase/17,20-Lyase (CYP17A1) Activity in Androgen Production

A pivotal enzyme in this cascade is Cytochrome P450 17A1 (CYP17A1), which possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. pnas.orgscbt.comendocrine-abstracts.org The 17α-hydroxylase activity converts pregnenolone and progesterone (B1679170) into their 17α-hydroxylated forms. pnas.orgtaylorandfrancis.com Subsequently, the 17,20-lyase activity of CYP17A1 acts on 17α-hydroxypregnenolone to produce dehydroepiandrosterone (B1670201) (DHEA), a key precursor for androgens. nih.govpnas.org DHEA is then converted to androstenedione (B190577), which can be further metabolized to testosterone (B1683101). nih.govwikipedia.org Androsterone can be formed from androstenedione through the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. wikipedia.org

Alternative "Backdoor" Pathway of Androgen Synthesis and Androsterone Formation

Recent discoveries have illuminated an alternative route for androgen synthesis, termed the "backdoor" pathway, which bypasses testosterone as an intermediate in the production of the potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.org This pathway is particularly significant during fetal development. wikipedia.org

Unique Precursors and Intermediate Steroids in the Backdoor Route

The backdoor pathway utilizes different precursor molecules compared to the classic route. It often starts with 17α-hydroxyprogesterone (17OHP), a steroid that can accumulate in certain conditions. wikipedia.orgoup.com Key intermediates unique to this pathway include 17α-hydroxy-dihydroprogesterone (17OHDHP) and 17α-hydroxy-allopregnanolone. wikipedia.orgresearchgate.net In the human fetus, placental progesterone serves as a major substrate for this pathway. nih.govnih.gov

Enzymatic Conversions Facilitating the Backdoor Pathway (e.g., 5α-Reductase, 3α-Hydroxysteroid Dehydrogenases)

The backdoor pathway is characterized by a different sequence of enzymatic reactions. A crucial initial step is the 5α-reduction of progesterone or 17OHP, catalyzed primarily by 5α-reductase type 1 (SRD5A1). nih.govwikipedia.org This is followed by the action of 3α-hydroxysteroid dehydrogenases (such as AKR1C2 and AKR1C4), which perform a 3α-reduction. nih.govresearchgate.net These steps ultimately lead to the formation of 17α-hydroxy-allopregnanolone. researchgate.netkoreamed.org

Tissue-Specific Expression of Steroidogenic Enzymes and Androsterone Synthesis

The synthesis of androgens is a tissue-specific process, dictated by the localized expression of particular steroidogenic enzymes. amegroups.org The primary sites of androgen production are the adrenal glands and the gonads (testes and ovaries), with significant metabolic conversions also occurring in peripheral tissues like adipose tissue, skin, liver, and the brain. medscape.comimmunotech.czd-nb.inforesearchgate.net

The adrenal cortex, specifically the zona reticularis, is a major source of the androgen precursor DHEA. medscape.comnih.gov The relative lack of the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) in this zone favors the synthesis of DHEA. nih.gov

In the testes, Leydig cells are the primary site of testosterone production via the classic pathway. mdpi.comglowm.com These cells express high levels of enzymes such as CYP17A1 and 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3), which converts androstenedione to testosterone. e-apem.orgmdpi.com

The backdoor pathway, which prominently features androsterone, relies on a different set of enzymes with specific tissue distributions. The enzyme 5α-reductase type 1 (SRD5A1), crucial for the initial steps of the backdoor pathway, is expressed in the human fetal testes. e-apem.orgnih.gov During the second trimester in male fetuses, steroidal substrates for the backdoor pathway are found predominantly in the placenta and fetal liver, with significant androsterone concentrations also detected in the fetal adrenal gland. nih.gov This suggests that placental progesterone can act as a substrate for backdoor androgen synthesis across several non-gonadal fetal tissues. e-apem.orgnih.gov

Peripheral tissues play a crucial role in converting weaker androgens, secreted by the adrenals and gonads, into more potent forms. medscape.comnih.gov Adipose tissue, for example, expresses numerous steroidogenic enzymes and is capable of converting precursors like androstenedione to testosterone. d-nb.info The skin, liver, and urogenital systems are also important sites for the peripheral metabolism of androgens. medscape.com The liver, in particular, is a major site for the metabolism and conjugation of androgens for excretion. nih.govglowm.com

| Enzyme | Function in Androsterone-Relevant Pathways | Key Tissues of Expression |

|---|---|---|

| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone (initial step for all pathways). nih.gov | Adrenal Glands, Gonads, Placenta, Brain. nih.govscielo.brnih.gov |

| CYP17A1 | Catalyzes 17α-hydroxylation and 17,20-lyase reactions, producing DHEA (classic) or Androsterone (backdoor). nih.govnih.gov | Adrenal Glands, Gonads. amegroups.orguc.edu |

| SRD5A1 (5α-reductase type 1) | Reduces progesterone and 17α-hydroxyprogesterone in the backdoor pathway. e-apem.orgresearchgate.net | Fetal Testes, Skin, Liver. e-apem.orgnih.gov |

| AKR1C Enzymes (e.g., AKR1C2, AKR1C4) | Act as 3α-hydroxysteroid dehydrogenases, involved in the formation of androsterone and its metabolites. nih.gove-apem.orgresearchgate.net | Liver, Testes, Adrenal Glands. e-apem.orge-apem.org |

| HSD17B3 (17β-hydroxysteroid dehydrogenase type 3) | Converts androstenedione to testosterone (classic); converts androsterone to androstanediol (backdoor). e-apem.orgmdpi.com | Testes. e-apem.orgmdpi.com |

| HSD3B2 (3β-hydroxysteroid dehydrogenase type 2) | Converts Δ5 steroids (e.g., DHEA) to Δ4 steroids (e.g., androstenedione). researchgate.net | Adrenal Glands, Gonads. nih.govresearchgate.net |

Regulation of Androsterone Biosynthesis and Pathway Flux

The synthesis of all steroid hormones, including the precursors to androsterone, is a tightly regulated process. researchgate.net Regulation occurs at multiple levels, from the hormonal signals that initiate steroidogenesis to the intracellular factors that modulate enzyme activity. oup.comoup.com

The primary drivers of steroidogenesis are trophic hormones released from the pituitary gland. benthamopen.com Adrenocorticotropic hormone (ACTH) stimulates the adrenal cortex to produce and secrete DHEA, androstenedione, and cortisol. medscape.comimmunotech.cz In the gonads, luteinizing hormone (LH) is the key regulator of Leydig cell function and testosterone synthesis. uc.educambridge.org These hormones typically act by binding to cell surface receptors and activating intracellular signaling cascades, most notably the cyclic AMP (cAMP) and protein kinase A (PKA) pathway. oup.commdpi.com This signaling increases the activity of the steroidogenic acute regulatory (StAR) protein, which controls the critical rate-limiting step of transporting cholesterol into the mitochondria where steroid synthesis begins. researchgate.netoup.com

Beyond this primary hormonal control, steroidogenesis is modulated by a host of other factors. Cytokines, molecules of the immune system, can directly influence steroid production in the adrenal glands and gonads, demonstrating a bidirectional communication between the neuroendocrine and immune systems. benthamopen.com For instance, certain interleukins have been shown to either stimulate or inhibit steroid synthesis depending on the context. benthamopen.com

| Regulatory Factor | Type | Primary Role in Androgen Synthesis Regulation |

|---|---|---|

| Luteinizing Hormone (LH) | Trophic Hormone | Stimulates testosterone and precursor synthesis in testicular Leydig cells. benthamopen.comcambridge.org |

| Adrenocorticotropic Hormone (ACTH) | Trophic Hormone | Stimulates adrenal production of androgen precursors like DHEA. medscape.comimmunotech.cz |

| StAR Protein | Transport Protein | Mediates the rate-limiting step of cholesterol transport into mitochondria. researchgate.netoup.commdpi.com |

| cAMP/PKA Pathway | Intracellular Signaling | Primary pathway activated by LH/ACTH to increase StAR activity and enzyme transcription. oup.commdpi.com |

| Cytokines (e.g., Interleukins) | Immune Modulator | Can directly stimulate or inhibit steroid production in gonads and adrenal glands. benthamopen.com |

| Calcium (Ca²⁺) | Second Messenger | Participates in signaling pathways that potentiate hormone-stimulated steroidogenesis. oup.com |

Molecular Mechanisms of 1 Androsterone and Its Metabolites

Androgen Receptor (AR) Interactions and Transactivation

The biological activities of 1-Androsterone are primarily mediated through its conversion to 1-Testosterone, which can then interact with the androgen receptor (AR). The AR is a ligand-activated transcription factor that plays a crucial role in mediating the effects of androgens. wikipedia.orgub.edunih.gov

Ligand Binding Affinity of 1-Testosterone and Other Metabolites to the Androgen Receptor

The affinity with which a ligand binds to the androgen receptor is a key determinant of its biological potency. Dihydrotestosterone (B1667394) (DHT), a metabolite of testosterone (B1683101), is considered a highly potent androgen due to its strong binding affinity for the AR. ub.edunih.gov Testosterone also binds with high affinity, though slightly less than DHT. oup.comnih.gov The metabolite 1-Testosterone is also known to be an efficient competitor for the androgen receptor. oup.com

The relative binding affinity (RBA) of various androgens to the AR has been studied, with methyltrienolone (B1676529) (MT) often used as a reference compound. In one study, the RBA of several steroids was compared, highlighting the strong binding of 19-nortestosterone and methenolone, followed by testosterone. oup.com While specific RBA values for 1-Testosterone are not always available in comparative tables, its structural similarity to testosterone and its known androgenic effects suggest a significant affinity for the AR.

Table 1: Relative Binding Affinity (RBA) of Selected Steroids to the Androgen Receptor in Rat Skeletal Muscle

| Compound | Relative Binding Affinity (RBA) |

| Methyltrienolone (MT) | 1.00 |

| 19-Nortestosterone | 0.40 |

| Methenolone | 0.15 |

| Testosterone | 0.08 |

| 1α-methyl-DHT | 0.08 |

| 17α-methyl-Testosterone | 0.10 |

| Data sourced from a study on the relative binding affinity of anabolic-androgenic steroids. oup.com |

Genomic and Non-Genomic Pathways of Androgen Action

Androgen action is mediated through two primary pathways: genomic and non-genomic. researchgate.netnih.gov

Genomic Pathway: This is the classical and primary mechanism of androgen action. wikipedia.orgresearchgate.net Upon entering the cell, androgens like 1-Testosterone bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. wikipedia.orgub.edu The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. wikipedia.orglidsen.comtandfonline.com This interaction modulates the transcription of these genes, leading to the synthesis of new proteins that carry out the androgenic effects. wikipedia.org This process typically occurs over several hours. amegroups.org

Non-Genomic Pathway: Androgens can also elicit rapid cellular responses that are too quick to be explained by changes in gene transcription. researchgate.netnih.gov These non-genomic actions are often initiated by androgens interacting with AR located at the cell membrane or in the cytoplasm. nih.govkarger.com This can lead to the rapid activation of intracellular signaling cascades, such as the MAP kinase pathway, and changes in intracellular ion concentrations, like calcium. researchgate.netnih.govnih.gov These rapid signals can indirectly influence gene transcription by phosphorylating other transcription factors. wikipedia.org

Transcriptional Regulation by Androgen Receptor Activation

Activation of the androgen receptor and its subsequent binding to AREs initiates a complex process of transcriptional regulation. The AR does not act alone; it recruits a host of co-regulatory proteins, including coactivators and corepressors, which are essential for modulating gene expression. lidsen.comamegroups.org

Coactivators, such as the p160 family of transcription factors and CBP/P300, help to remodel the chromatin structure, making the DNA more accessible for transcription by RNA polymerase II. amegroups.org Conversely, corepressors can lead to the repression of gene transcription. amegroups.org The specific set of co-regulators recruited to the AR-DNA complex can vary depending on the target gene and the cellular context, allowing for precise control over gene expression.

Furthermore, the AR can be subject to various post-translational modifications, such as phosphorylation, which can significantly influence its transcriptional activity and subcellular localization. mdpi.com For instance, phosphorylation at specific sites can enhance AR transactivation. mdpi.com

Interactions with Steroidogenic Enzymes and Receptor Systems

The metabolic fate and activity of this compound and its metabolites are influenced by their interactions with various steroidogenic enzymes. These enzymes play a critical role in the biosynthesis and inactivation of steroid hormones.

Modulation of Hydroxysteroid Dehydrogenase Activity (e.g., 17β-HSD Inhibition)

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that catalyze the interconversion of steroids between their active and inactive forms. psu.edu 17β-hydroxysteroid dehydrogenases (17β-HSDs) are particularly important as they modulate the biological potency of androgens and estrogens by converting keto-steroids to their active hydroxy forms and vice versa. psu.edu

For example, 17β-HSD type 1 facilitates the conversion of estrone (B1671321) to the more potent estradiol. oncotarget.com Conversely, 17β-HSD type 2 mediates the oxidation of testosterone to the less active androstenedione (B190577). oncotarget.com The expression and activity of these enzymes can be influenced by various factors, including other hormones and growth factors. oncotarget.com

Some compounds can inhibit the activity of 17β-HSDs. For instance, certain phytoestrogens have been shown to inhibit 17β-HSD type 5. psu.edu The modulation of 17β-HSD activity can therefore have a significant impact on the local concentration of active androgens. For example, the enzyme 17β-HSD type 6 can convert 5α-androstane-3α,17β-diol to androsterone (B159326). oup.comuniprot.org

Impact on 5α-Reductase Activity

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). nih.govmeridianvalleylab.com It also converts androstenedione to androsterone. meridianvalleylab.comoup.com There are different isoforms of 5α-reductase, with type 1 and type 2 being the most well-characterized. oup.com

Neurosteroid Activity and Receptor Modulation

Beyond its role as a prohormone, this compound's metabolites exhibit significant neurosteroid activity. Neurosteroids are steroids synthesized within the brain that can rapidly modulate neuronal excitability. nih.gov The primary metabolite of this compound, 1-testosterone, and its subsequent metabolite, androsterone, are known to have effects on the central nervous system. mrsupplement.com.auebi.ac.uk

Positive Allosteric Modulation of Gamma-Aminobutyric Acid (GABA) Type A Receptors

Androsterone, a downstream metabolite, is recognized as an inhibitory androstane (B1237026) neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor. ebi.ac.ukwikipedia.orgncats.io GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.gov Positive allosteric modulators of GABA-A receptors, like androsterone, enhance the effect of GABA, the primary inhibitory neurotransmitter, leading to an increase in the chloride ion flow into the neuron. wikipedia.org This hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect.

This modulation occurs at specific sites on the GABA-A receptor complex, distinct from the GABA binding site itself. nih.gov The action of neurosteroids like androsterone can have significant effects, including anxiolytic and anticonvulsant properties. wikipedia.orgfrontiersin.org Studies have shown that androsterone can potentiate GABA-evoked currents, and this effect is stereoselective. nih.gov Furthermore, androsterone has been found to have anticonvulsant activity in various seizure models. nih.gov

Interactions with Glycine (B1666218) Receptors

In addition to GABA-A receptors, androsterone also interacts with glycine receptors. nih.gov Glycine receptors are another class of inhibitory ionotropic receptors, primarily located in the spinal cord and brainstem. nih.gov Research has demonstrated a coactivation of currents at glycine receptors in the presence of androsterone. nih.govresearchgate.net

The interaction with glycine receptors is also influenced by the receptor's subunit composition. The association of beta subunits with alpha subunits in the glycine receptor has been shown to affect its sensitivity to androsterone. ncats.ionih.gov While some neurosteroids have been reported to inhibit glycine receptors, studies have revealed a potentiating effect of androsterone on these receptors. nih.govoup.com However, at higher concentrations, there is evidence of a channel-blocking mechanism. nih.gov Some androstane neurosteroids have been found to be potent inhibitors of glycine-induced currents, suggesting a complex relationship between different steroid structures and their effects on glycine receptors. nih.govfrontiersin.org

Molecular Interactions Between Neurosteroids and Receptor Subunits

The interaction between neurosteroids and receptor subunits is a critical area of research. GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ). elifesciences.org The specific subunit composition determines the receptor's pharmacological properties and its sensitivity to neurosteroids. nih.gov

Neurosteroids bind to distinct sites within the transmembrane domains of the α and β subunits of the GABA-A receptor. nih.govnih.gov Studies have identified specific amino acid residues within these subunits that are crucial for neurosteroid binding and modulation. acs.orgplos.org For example, a mutation in the α1 subunit (Q241L) can abrogate the potentiation of GABA currents by certain neurosteroid analogues. acs.org

Recent research has identified multiple neurosteroid binding sites on GABA-A receptors, including an intersubunit site and intrasubunit sites. elifesciences.orgplos.org Differential occupancy and efficacy at these sites determine whether a neurosteroid will have a potentiating, inhibitory, or antagonist effect. elifesciences.org Similarly, the high sequence identity between the transmembrane domains of GABA-A and glycine receptors suggests that neurosteroid binding sites are conserved between these two receptor types. nih.gov

Mechanisms of Biological Activity in Preclinical Systems (e.g., Protein Synthesis Stimulation)

In preclinical models, this compound and its primary metabolite, 1-testosterone, have been shown to stimulate protein synthesis. mrsupplement.com.au This anabolic activity is a key mechanism behind its effects on muscle tissue.

The primary mechanism involves the binding of its active metabolite, 1-testosterone, to androgen receptors (AR) located within muscle cells. mrsupplement.com.audovepress.com This binding activates the androgen receptor, which then translocates to the cell nucleus and binds to specific DNA sequences known as androgen-response elements (AREs). dovepress.comfrontiersin.org This interaction initiates the transcription of target genes, leading to an increase in the synthesis of proteins involved in muscle growth. dovepress.comkjsm.org

Furthermore, androgens can enhance myonuclear accretion, which is the increase in the number of nuclei within muscle fibers, a critical process for muscle hypertrophy. kjsm.org This is partly achieved by stimulating the production of local growth factors like Insulin-like Growth Factor-1 (IGF-1). frontiersin.orgkjsm.org Androgen receptor signaling can also influence myogenic regulatory factors, which are key proteins that control muscle cell differentiation and repair. kjsm.org

Advanced Analytical Methodologies for 1 Androsterone Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 1-Androsterone, allowing for its separation from a complex mixture of other steroids and endogenous compounds. This separation is crucial for accurate quantification and identification.

Gas Chromatography (GC) for Steroid Analysis

Gas chromatography (GC) is a well-established and robust technique for the analysis of volatile and thermally stable compounds like steroids. mdpi.com For the analysis of this compound and other steroids, derivatization is often a necessary step to increase their volatility and improve their chromatographic properties. researchgate.netnih.gov A common derivatization process involves the conversion of the steroid into a trimethylsilyl (B98337) (TMS) ether derivative. researchgate.net

In a typical GC-based analysis, the sample, after extraction and derivatization, is injected into the GC system. The separation occurs in a capillary column, often with a stationary phase like 100% dimethylpolysiloxane, which is chosen for its high-temperature stability. restek.com The oven temperature is programmed to ramp up, allowing for the sequential elution of different steroids based on their boiling points and interaction with the stationary phase. For instance, a temperature program might start at 180°C and increase to over 300°C to ensure the elution of high-molecular-weight steroids. restek.comdshs-koeln.de

One of the challenges in GC analysis is the potential for co-elution, where two or more compounds exit the column at the same time. For example, the peak for this compound can sometimes interfere with that of etiocholanolone (B196237) or dehydroepiandrosterone (B1670201) (DHEA). dshs-koeln.de To address this, comprehensive two-dimensional gas chromatography (GC×GC) has been employed, which provides significantly greater separation power than conventional one-dimensional GC. nih.gov

Liquid Chromatography (LC) for Complex Biological Matrices

Liquid chromatography (LC) has become an indispensable tool for the analysis of this compound in complex biological matrices such as plasma, serum, and urine. researchgate.netresearchgate.net A significant advantage of LC over GC is that it often does not require derivatization, although it can be used to enhance sensitivity. nih.govoup.com LC methods are particularly well-suited for analyzing a panel of steroids simultaneously. nih.govmedrxiv.org

Reverse-phase chromatography is the most common mode of LC used for steroid analysis. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. medrxiv.orgnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of steroids with varying polarities. nih.govmedrxiv.org

For example, a method for the simultaneous analysis of multiple steroids might use a C18 column with a mobile phase gradient of water and methanol containing a small amount of an additive like ammonium (B1175870) fluoride (B91410) or formic acid to improve peak shape and ionization efficiency. medrxiv.orgthermofisher.com The total run time for such an analysis can be as short as a few minutes, making it suitable for high-throughput screening. nih.gov

Interactive Data Table: Comparison of GC and LC for this compound Analysis

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Sample Volatility | Requires volatile or derivatized analytes. researchgate.net | Can analyze a wider range of polarities and molecular weights without derivatization. oup.com |

| Derivatization | Often necessary to improve volatility and thermal stability (e.g., silylation). nih.gov | Can be used to enhance sensitivity but is not always required. nih.gov |

| Separation Principle | Based on boiling point and interaction with the stationary phase in a gaseous mobile phase. restek.com | Based on partitioning between a liquid mobile phase and a solid stationary phase. medrxiv.org |

| Typical Column | Capillary columns (e.g., dimethylpolysiloxane). restek.com | Reverse-phase columns (e.g., C18). medrxiv.org |

| Interferences | Co-elution of structurally similar steroids can be a challenge. dshs-koeln.de | Matrix effects from complex biological samples can cause ion suppression or enhancement. medrxiv.org |

| Throughput | Can be lower due to longer run times and sample preparation. | Generally higher throughput due to shorter analysis times. nih.gov |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic system, provides high selectivity and sensitivity for the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) Applications (e.g., LC-MS/MS, GC-MS/MS)

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of steroids due to its superior specificity compared to single-stage MS. tohoku.ac.jpmpg.de Both GC-MS/MS and LC-MS/MS are widely used for this compound analysis. mdpi.comresearchgate.net

In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the analyte of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are detected in the second mass analyzer. This process significantly reduces background noise and interferences, leading to improved sensitivity and accuracy. mpg.de LC-MS/MS methods have been developed for the simultaneous quantification of a large number of steroids, including this compound, in various biological fluids. nih.gov

Ionization Techniques (e.g., Electron Impact, Electrospray Ionization)

The choice of ionization technique is critical for successful mass spectrometric analysis. For GC-MS, the most common ionization method is Electron Impact (EI) . mdpi.com EI is a "hard" ionization technique that generates a high degree of fragmentation, resulting in a characteristic mass spectrum that can be used for library matching and structural elucidation. mdpi.com However, the molecular ion may be weak or absent in EI spectra of some steroids. nih.gov

For LC-MS, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most frequently used techniques. acs.org ESI is a "soft" ionization method that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. researchgate.netresearchgate.net ESI can be operated in both positive and negative ion modes, depending on the analyte's structure. medrxiv.org APCI is also a soft ionization technique that is suitable for less polar compounds that are not easily ionized by ESI. nih.gov

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. proteomics.com.auproteomics.com.au In an MRM experiment, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for each analyte. proteomics.com.au

For this compound, a specific transition would be chosen where the precursor ion is the molecular ion (or an adduct) of this compound, and the product ion is a characteristic fragment. sigmaaldrich.com By monitoring only these specific transitions, the instrument effectively filters out all other ions, resulting in a very low background signal and high sensitivity. proteomics.com.au This makes MRM the preferred method for quantifying low levels of this compound and its metabolites in complex biological samples. nih.gov The use of stable isotope-labeled internal standards is crucial in MRM analysis to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

Interactive Data Table: Key Parameters in Mass Spectrometric Analysis of this compound

| Parameter | Description | Relevance to this compound Analysis |

| Precursor Ion | The ion of the intact molecule selected in the first mass analyzer. | For this compound, this is typically the protonated molecule [M+H]+ in ESI. nih.gov |

| Product Ion(s) | Fragment ions generated from the precursor ion in the collision cell. | Specific fragments of this compound provide structural confirmation and are used for quantification in MRM. acs.org |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the signal of the desired product ions. |

| Ionization Mode | Positive or negative ion detection. | Positive ion mode is commonly used for steroids like this compound with ESI. medrxiv.org |

| Dwell Time | The time spent monitoring a specific MRM transition. | Affects the number of data points across a chromatographic peak and thus the precision of quantification. |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation

The analysis of steroids is inherently challenging due to their structural similarity and frequent isomerism. nih.gov Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of steroid isomers, offering an additional dimension of separation based on the ion's size, shape, and charge in the gas phase. nih.govnih.govclemson.edu This method separates ions based on their different collision cross-sections (CCS), which is advantageous for distinguishing between isomers with closely related physicochemical properties. clemson.edu

To further improve the separation of challenging isomer pairs, derivatization strategies are employed. Chemical derivatization can amplify the structural differences between isomers, leading to better resolution in the ion mobility drift region. fit.edu For instance, research has demonstrated that derivatizing hydroxyl stereoisomer pairs like androsterone (B159326) and epiandrosterone (B191177) with 1,1-carbonyldiimidazole results in a significantly increased IM resolution, with a change in collision cross-section (ΔCCS) greater than 15%. nih.govacs.org Similarly, derivatization with Girard's Reagent P, which adds a fixed charge, can also improve ionization efficiency and aid in structural elucidation. nih.govacs.org

| Technique | Application in Androsterone Isomer Analysis | Key Findings |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of steroid isomers based on size, shape, and charge. nih.govclemson.edu | Provides an additional dimension of separation to chromatography, improving resolution of isomers like androsterone and epiandrosterone. nih.gov |

| Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) | Combined separation technique for complex biological samples. nih.gov | Increases overall resolution and allows for more rapid analysis than LC-MS alone. Provides three points of identification (retention time, CCS, m/z). nih.gov |

| Derivatization-Coupled IM-MS | Enhances separation of structurally similar isomers. nih.govfit.eduacs.org | Derivatization with reagents like 1,1-carbonyldiimidazole can significantly increase the collision cross-section differences between androsterone/epiandrosterone, leading to baseline separation. nih.govacs.org |

Sample Preparation and Derivatization Strategies for Androsterone Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, particularly when using mass spectrometry-based methods. This process typically involves deconjugation of metabolites, extraction from the biological matrix, purification, and chemical derivatization to enhance analytical suitability. researchgate.net

In biological systems, steroids like this compound are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates. researchgate.netnih.gov For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), these conjugates must first be cleaved to release the free steroid, a process known as deconjugation or hydrolysis. nih.gov This step is necessary because the conjugated forms are not volatile enough for GC analysis. researchgate.net

Two primary methods for deconjugation are used:

Enzymatic Hydrolysis : This is the most common approach and utilizes enzymes to cleave the conjugate bond. nih.gov Enzymes can be sourced from various organisms, including bacteria (Escherichia coli for glucuronides), mollusks (Helix pomatia, which contains both sulfatase and glucuronidase activity), and mammals (bovine liver). researchgate.netnih.govresearchgate.net The conditions for enzymatic hydrolysis, such as pH, temperature, and incubation time, are critical and must be optimized for the specific steroid and conjugate being analyzed. nih.gov For example, complete deconjugation of androsterone may require different incubation times compared to other steroids. dshs-koeln.de However, some steroid sulfates, including androsterone sulfate, can be resistant to enzymatic hydrolysis. mdpi.com

Chemical Hydrolysis (Solvolysis) : This method uses chemical reagents to cleave the sulfate bond. mdpi.comnih.gov Solvolysis has been validated for metabolic studies of the sulfate fraction of steroids and can be a valuable alternative when enzymatic methods are inefficient. mdpi.comnih.gov

Following deconjugation, the target analyte must be extracted from the complex biological matrix (e.g., urine, plasma) and purified to remove interfering substances. ugent.beresearchgate.net Common techniques include:

Liquid-Liquid Extraction (LLE) : A traditional method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. researchgate.netnih.gov

Solid-Phase Extraction (SPE) : A widely used technique that provides high levels of recovery and cleanup. lcms.cz Various SPE sorbents are available, such as C18 reversed-phase materials or weak anion-exchange supports (e.g., Oasis WAX), which can effectively separate steroid sulfates and glucuronides. ugent.belcms.cznih.gov

Ion Exchange Resins : These can be used to extract and purify steroid conjugates from plasma or serum. oup.com The process involves passing the sample through a resin column that selectively retains the charged conjugates, which are then eluted for analysis. oup.com

Derivatization is a crucial step, especially for GC-MS analysis, to improve the volatility, thermal stability, and chromatographic behavior of steroids. nih.govresearchgate.net For LC-MS analysis, derivatization is not always mandatory but is often used to enhance ionization efficiency and, therefore, sensitivity. researchgate.netnih.gov

Silylation : This is the most popular derivatization method for steroids intended for GC-MS analysis. nih.gov It involves replacing active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. researchgate.netnih.gov Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are commonly used. nih.govfu-berlin.de The formation of TMS ethers makes the steroid more volatile and less polar. nih.gov

Acylation : This involves the introduction of an acyl group, such as a trifluoroacetyl group. Trifluoroacetylation can also enhance volatility for GC analysis. nih.gov

Derivatization for LC-MS : For LC-MS/MS, derivatization aims to tag the steroid with a moiety that is easily ionizable or permanently charged, which improves detection by ESI-MS. nih.gov Girard's reagents, for example, can be used to derivatize keto-steroids, introducing a charged group that enhances sensitivity. researchgate.net

| Preparation Step | Method | Description & Purpose | Common Reagents/Materials |

| Deconjugation | Enzymatic Hydrolysis | Cleaves glucuronide or sulfate bonds using enzymes. nih.gov | β-glucuronidase (from E. coli), Sulfatase (from Helix pomatia). nih.govresearchgate.net |

| Chemical Hydrolysis | Cleaves sulfate bonds using chemical reagents (solvolysis). nih.gov | Acidic solvents. mdpi.com | |

| Extraction & Purification | Solid-Phase Extraction (SPE) | Separates analyte from matrix based on physical/chemical properties. lcms.cz | C18, Oasis WAX cartridges. lcms.cznih.gov |

| Liquid-Liquid Extraction (LLE) | Partitions analyte between aqueous and organic phases. researchgate.net | Diethyl ether, tert-butylmethylether. dshs-koeln.deugent.be | |

| Derivatization (for GC-MS) | Silylation | Increases volatility and thermal stability by forming TMS ethers. nih.gov | MSTFA, BSTFA, TSIM. nih.govfu-berlin.de |

| Derivatization (for LC-MS) | Chemical Tagging | Improves ionization efficiency and sensitivity. nih.gov | Girard's Reagent P/T. researchgate.net |

Application of Stable Isotope Labeled Standards for Quantification and Metabolic Tracing

The use of stable isotope-labeled compounds is the gold standard for accurate and precise quantification of analytes in complex biological matrices via mass spectrometry. sigmaaldrich.comeurisotop.com This approach, known as stable isotope dilution mass spectrometry (IDMS), relies on adding a known amount of an isotopically labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard. nih.govsigmaaldrich.com

Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns. sigmaaldrich.com It also corrects for any analyte loss during the extensive sample preparation steps (extraction, purification, derivatization). sigmaaldrich.com The mass spectrometer can distinguish between the analyte and the labeled standard due to their mass difference, allowing for highly accurate quantification based on the ratio of their signals. nih.gov For androsterone analysis, deuterated standards such as Androsterone-D4 are used. nih.gov

Beyond quantification, stable isotopes are indispensable tools for metabolic tracing. creative-proteomics.comnih.gov By administering a stable isotope-labeled precursor, researchers can track its conversion through various metabolic pathways. nih.govcreative-proteomics.com This allows for the mapping of metabolic networks, the identification of novel metabolites, and the measurement of metabolic fluxes—the rates of activity through a pathway. eurisotop.comnih.gov This provides a dynamic understanding of metabolism that cannot be achieved by simply measuring static metabolite concentrations. eurisotop.com

Synthetic Chemistry and Structural Modification Studies of 1 Androsterone Derivatives

Classical and Novel Synthetic Routes for 1-Androsterone and Analogues

The synthesis of this compound and its analogues has evolved from classical multi-step chemical reactions to more innovative and efficient methodologies.

Classical Synthesis: Historically, the construction of the steroid skeleton, including the androstane (B1237026) framework, has been a significant challenge in organic chemistry. One of the early formal syntheses of androsterone (B159326) involved a Diels-Alder reaction to construct the A-ring of the steroid. thieme-connect.com For instance, a synthesis reported in 1985 utilized an intramolecular Diels-Alder reaction of a precursor derived from the Hajos-Parrish ketone. thieme-connect.com This reaction, conducted at high temperatures, yielded a mixture of diastereomers that could be further elaborated to form the complete androsterone structure. thieme-connect.com

Novel Synthetic Approaches: More contemporary methods focus on efficiency, stereocontrol, and the generation of diverse analogues. These include:

Biosynthesis using Engineered Microorganisms: Industrial production can employ engineered microorganisms, such as Mycobacterium strains, to transform phytosterols (B1254722) into valuable steroidal compounds like this compound.

Convergent Synthesis: Modern strategies often involve the convergent assembly of complex fragments. For example, the synthesis of steroidal isatin (B1672199) conjugates from epiandrosterone (B191177) or androsterone involves a two-step process: initial reaction with hydrazine (B178648) hydrate (B1144303) followed by condensation with substituted isatins. tandfonline.com Similarly, steroidal[17,16-d]pyrimidines are synthesized via an initial aldol (B89426) condensation followed by reaction with guanidine (B92328) nitrate. mdpi.com

Parallel Liquid-Phase Synthesis: To accelerate the discovery of potent enzyme inhibitors, parallel liquid-phase synthesis has been employed to create large libraries of 3β-substituted androsterone derivatives. acs.org This high-throughput approach allows for the rapid generation and screening of numerous compounds, facilitating the identification of lead candidates with improved activity. acs.org

Specific Chemical Transformations: The synthesis of specific analogues often relies on targeted chemical reactions. For example, 3β-hydroxy-5α-androst-1-en-17-one, the compound identified in the "this compound" supplement, was chemically synthesized by the reduction of 5α-androst-1-ene-3,17-dione using LS-Selectride. nih.gov

Strategies for Structural Diversification of Androsterone Backbones

The modification of the fundamental androsterone skeleton is a key strategy for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. These modifications primarily target the A and D rings of the steroid nucleus.

A-Ring and D-Ring Modifications

Systematic structural modifications of the A and D rings of androsterone derivatives have been explored to enhance their biological activity, particularly as enzyme inhibitors. nih.govacs.org

D-Ring Modifications: Modifications to the D-ring are often undertaken to improve metabolic stability and inhibitory potency. acs.org Researchers have synthesized analogues with various substituents at the C16 and C17 positions. nih.govacs.org For instance, the introduction of groups at C16 or C17 can prevent metabolic reactions like hydroxylation or reduction that would otherwise inactivate the compound. acs.org Examples of D-ring modifications include the synthesis of compounds with bromo, hydroxyl, or fluoro groups. acs.org However, in some studies, D-ring derivatives proved to be less potent inhibitors than the parent compound. nih.govresearchgate.net

A-Ring Modifications: Alterations to the A-ring have also been a fruitful area of investigation. nih.govacs.org This can involve changing the core backbone, for example, by replacing the androstane structure with a nor-androstane or an estrane (B1239764) backbone. nih.govacs.org These changes can eliminate or alter key functional groups, such as the tertiary alcohol at C3, leading to compounds with different biological profiles. acs.org In one study, shifting from an androstane to an estrane backbone resulted in potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) that did not stimulate cancer cell proliferation. nih.gov Another approach involves creating hybrid molecules by attaching other chemical moieties, such as fullerene, to the A or D ring of the androsterone scaffold. beilstein-journals.org

Table of A- and D-Ring Modified Androsterone Derivatives and their Effects

| Modification Type | Specific Modification | Key Finding | Reference |

|---|---|---|---|

| D-Ring | Addition of substituents at C16/C17 | Derivatives were less potent inhibitors of 17β-HSD3 than the lead compound. | nih.govresearchgate.net |

| A-Ring | Replacement of androstane with estrane backbone | Resulted in potent 17β-HSD3 inhibitors with no androgenic effect. | nih.gov |

| A-Ring | Replacement of androstane with nor-androstane backbone | Investigated for impact on 17β-HSD3 inhibition. | nih.govresearchgate.net |

| A- and D-Ring | Attachment of fullerene moiety | Created self-organizing nanoscale structures in aqueous solution. | beilstein-journals.org |

Stereochemical Considerations in Synthesis

Stereochemistry plays a paramount role in the biological activity of steroidal compounds. The precise three-dimensional arrangement of atoms can dramatically influence how a molecule interacts with its biological target. acs.org

In the context of androsterone and its derivatives, the stereochemistry at various chiral centers is critical. For example, the C5 position can exist in two different epimeric forms, 5α-androsterone and 5β-androsterone (etiocholanolone), which are generated by the action of 5α- and 5β-reductase enzymes, respectively. acs.org These two epimers have distinct biological properties, with 5α-androsterone being a weak androgen and 5β-androsterone having pyrogenic effects. acs.org

Synthetic strategies must, therefore, carefully control the stereochemical outcomes of reactions to produce the desired isomer. nih.gov This can be achieved through various methods, including:

Substrate-controlled synthesis: Using the inherent stereochemistry of the starting material to direct the formation of new stereocenters. nih.gov

Reagent-controlled synthesis: Employing chiral reagents or catalysts to favor the formation of one stereoisomer over another.

Stereoselective enzymatic reactions: Utilizing enzymes that exhibit high stereoselectivity to perform specific transformations. acs.org

The development of synthetic methods that allow for the selective creation of different stereoisomers is crucial for exploring the "stereochemical space" of androsterone derivatives and identifying compounds with novel or improved pharmacological properties. acs.org

Structure-Activity Relationship (SAR) Studies of Androsterone Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For androsterone derivatives, SAR studies have been instrumental in designing potent and selective enzyme inhibitors and understanding their interaction with the androgen receptor.

Impact of Substituents on Enzyme Inhibition (e.g., 17β-HSD3)

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a key enzyme in the biosynthesis of testosterone (B1683101) and is a significant target for the treatment of androgen-dependent diseases like prostate cancer. acs.orgnih.gov Extensive SAR studies have been conducted on androsterone derivatives to develop potent inhibitors of this enzyme.

Researchers have synthesized and evaluated numerous analogues with modifications at various positions of the androsterone scaffold. For example, a study on 3-spiromorpholinone and 3-spirocarbamate androsterone derivatives revealed that the nature of the hydrophobic group attached to the spirocyclic moiety significantly impacts inhibitory activity and androgenic effects. nih.gov While some compounds showed potent inhibition of 17β-HSD3, they also exhibited residual androgenic activity. nih.gov Further optimization led to the identification of sulfonamide and carboxamide derivatives with potent inhibitory activity and no androgenic effects. nih.gov

Another study focused on 3β-substituted androsterone derivatives and found that small hydrophobic chains at certain positions of the substituent were crucial for potent inhibition. acs.org This led to the identification of a compound with an IC50 value of 35 nM, significantly more potent than the natural substrate. acs.org

Table of Androsterone Derivatives and their 17β-HSD3 Inhibitory Activity

| Compound Series | Key Structural Feature | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Estrane Derivatives | Replacement of androstane A-ring | 0.02 - 0.17 µM | nih.gov |

| 3-Spiromorpholinone/3-Spirocarbamate Derivatives | Sulfonamide and carboxamide substituents | 28 nM and 88 nM | nih.gov |

| 3β-Amidomethyl-ADT Derivatives | Adamantylmethyl-N-butanoyl)aminomethyl group | 35 nM | acs.org |

Effects of Structural Features on Androgen Receptor Binding and Biological Potency

The androgen receptor (AR) is a nuclear receptor that mediates the biological effects of androgens like testosterone and dihydrotestosterone (B1667394). wikipedia.org The interaction of androsterone derivatives with the AR is a critical determinant of their androgenic or anti-androgenic activity.

The structure-activity relationship for AR binding is well-documented for steroidal ligands. nih.gov Key structural features of the steroid nucleus are essential for recognition and binding to the AR. researchgate.net For instance, the 3-keto group of testosterone is considered crucial for AR binding. researchgate.net

Modifications to the androsterone skeleton can significantly alter AR binding affinity. In a study of androsterone derivatives substituted at position 16, most compounds did not bind to the AR. tandfonline.com However, one derivative, 16α-(3'-bromopropyl)-5α-androstane-3α,17β-diol, which has a hydroxyl group at the 17β-position instead of a ketone, showed strong binding affinity for the AR and exhibited anti-proliferative activity. tandfonline.com This highlights the profound impact that even small structural changes can have on receptor interaction and biological response.

Furthermore, the conversion of this compound (1-androstene-3β-ol-17-one) to other active metabolites, such as 1-testosterone, is a key aspect of its biological activity. This metabolic conversion underscores the importance of considering the entire metabolic pathway when evaluating the biological potency of androsterone derivatives.

Configuration-Activity Relationships of Steroidal Derivatives

The biological activity of a steroid is intrinsically linked to its three-dimensional structure. Minor alterations to the steroid's core scaffold or its functional groups can lead to dramatic changes in pharmacological effects. mdpi.com The study of these structure-activity relationships (SAR) is crucial for designing novel steroid derivatives with enhanced potency and specific therapeutic applications. core.ac.uk

For androstane steroids, the orientation of substituents, particularly at the C3 and C17 positions, plays a pivotal role in determining biological activity. Research comparing derivatives of epiandrosterone (with a 3β-hydroxyl group) and androsterone (with a 3α-hydroxyl group) has provided significant insights into these configuration-activity dynamics. researchgate.netsemanticscholar.org

In one study, two series of novel steroidal[17,16-d]pyrimidines were synthesized from epiandrosterone and androsterone. semanticscholar.org The preliminary bioassays for anticancer activity revealed that the inhibitory effects of these compounds were significantly influenced by the configuration of the hydroxyl group on the steroid scaffold. researchgate.netsemanticscholar.org Generally, the pyrimidine (B1678525) derivatives synthesized from epiandrosterone (3β-OH) showed markedly better cytotoxic activities against various human cancer cell lines compared to their androsterone-derived (3α-OH) counterparts. mdpi.com For example, compound 3a (derived from epiandrosterone) exhibited potent inhibitory activity against SGC-7901, A549, and HepG2 cancer cell lines, with IC₅₀ values of 1.07, 0.61, and 0.51 µg·mL⁻¹ respectively. mdpi.com This suggests that the 3β-configuration is more favorable for this specific type of biological activity.

Similarly, another study focused on steroidal isatin conjugates derived from epiandrosterone and androsterone found that compounds from the epiandrosterone series generally exhibited slightly better cytotoxic activity than those from the androsterone series. tandfonline.com These findings underscore the critical role of stereochemistry in the interaction between the steroidal molecule and its biological target. researchgate.nettandfonline.com

The following table summarizes the comparative cytotoxic activities, illustrating the impact of the C3 hydroxyl configuration.

| Compound Series | Parent Steroid | C3-OH Configuration | General Activity Trend | Notes |

|---|---|---|---|---|

| Epiandrosterone-isatin conjugates (3a-h) | Epiandrosterone | Beta (β) | Slightly higher cytotoxic activity | Compound 3c (with a 5-Cl substituent) was the most potent against tested cell lines. tandfonline.com |

| Androsterone-isatin conjugates (6a-h) | Androsterone | Alpha (α) | Slightly lower cytotoxic activity | Compound 6b (with a 5-F substituent) showed selective inhibition against the SGC-7901 cell line. tandfonline.com |

| Epiandrosterone-pyrimidine derivatives (3a-l) | Epiandrosterone | Beta (β) | Significantly higher cytotoxic activity | Exhibited higher inhibition than 5-fluorouracil (B62378) and the corresponding androsterone derivatives. semanticscholar.org |

| Androsterone-pyrimidine derivatives (6a-l) | Androsterone | Alpha (α) | Lower cytotoxic activity | Activity was generally lower than the epiandrosterone-derived counterparts. semanticscholar.org |

Other structural modifications also significantly influence activity. The introduction of a double bond between the C1 and C2 positions, as seen in this compound, can increase metabolic stability against certain enzymes, potentially leading to a greater anabolic effect. wikipedia.org

Industrial Production Methodologies for Androsteroids (e.g., Microbial Biotransformation)

The industrial-scale production of androsteroids has shifted significantly from complex chemical syntheses to more efficient and environmentally friendly biotechnological methods. preprints.orgcsic.es Microbial biotransformation is now a cornerstone technology for producing key steroid intermediates, known as synthons, which are then used to synthesize a wide array of pharmaceutical steroids. nih.govmdpi.com

This process offers several advantages over traditional chemical methods, including high regio- and stereospecificity, the ability to perform multiple reaction steps in a single operation, and milder reaction conditions. frontiersin.org The primary raw materials for this process are phytosterols, which are abundant and inexpensive sterols derived from plant sources such as soy and tall oil. mdpi.comnih.gov

The core of the industrial process involves using specific microorganisms to cleave the aliphatic side chain at C17 of the phytosterol molecule, yielding the desired C19 androstane steroid core. mdpi.com Strains of the genus Mycolicibacterium (formerly Mycobacterium) are the most widely used microorganisms for this purpose on an industrial scale. frontiersin.orgmdpi.com These bacteria possess the necessary enzymatic pathways to degrade the phytosterol side chain while leaving the steroid nucleus intact. mdpi.comnih.gov

Key androsteroid synthons produced through this microbial biotransformation include:

Androstenedione (B190577) (AD)

Androsta-1,4-dienedione (ADD)

9α-hydroxyandrostenedione (9-OH-AD) nih.govmdpi.com

These three compounds are crucial starting materials for the semi-synthesis of numerous therapeutic steroids. nih.govmdpi.com The global demand for these steroid substances exceeds 1,500 tons annually. nih.gov

While bacteria are primarily used for side-chain cleavage, other microorganisms like filamentous fungi (e.g., Aspergillus, Rhizopus, Curvularia) are employed for specific modification reactions, most notably hydroxylation at various positions on the steroid nucleus (e.g., 11α- or 11β-hydroxylation), which is a critical step in the synthesis of corticosteroids. csic.esnih.govmdpi.com

The following table outlines the key components of the industrial microbial biotransformation process for androsteroids.

| Component | Description | Examples |

|---|---|---|

| Substrates (Raw Materials) | Inexpensive and abundant sterols derived from plants. | Phytosterols (e.g., β-Sitosterol, Campesterol, Stigmasterol) from soy or tall oil. mdpi.com |

| Primary Microorganisms | Bacteria used for the cleavage of the phytosterol side chain. | Mycolicibacterium sp. (e.g., M. neoaurum), Rhodococcus sp. mdpi.comnih.govmdpi.com |

| Key Industrial Intermediates (Synthons) | C19 steroids that serve as precursors for pharmaceutical drugs. | Androstenedione (AD), Androsta-1,4-dienedione (ADD), 9α-hydroxyandrostenedione (9-OH-AD). nih.govmdpi.com |

| Secondary Microorganisms | Fungi used for specific modification reactions like hydroxylation. | Aspergillus sp., Rhizopus sp., Curvularia lunata. nih.govfrontiersin.org |

| Process Goal | To convert complex phytosterols into valuable C19 androsteroid building blocks. | Production of AD, which can be chemically or enzymatically converted to testosterone. nih.gov |

Research continues to focus on improving these biotransformation processes through the genetic engineering of microbial strains and the optimization of fermentation conditions to increase yields and create more efficient production pathways. mdpi.com

Preclinical and in Vitro Models in 1 Androsterone Research

Organotypic and Tissue Culture Models for Metabolic and Mechanistic Studies

To bridge the gap between single-cell assays and whole-animal studies, researchers utilize more complex in vitro systems like organotypic and tissue cultures. nih.govnih.gov These three-dimensional (3D) models better mimic the structure, function, and cellular communication of tissues in vivo. nih.govnih.gov

For steroid metabolism studies, tissue slices or fragments from relevant organs, such as the lung or testis, can be cultured ex vivo. oup.commdpi.com For example, the metabolism of androsterone (B159326) has been studied in slices of human lung tissue and in cultures of pulmonary artery endothelial cells. oup.com These studies identified 5α-androstane-3,17-dione as the principal metabolite, demonstrating the activity of enzymes like 3α-hydroxysteroid oxidoreductase and 17β-hydroxysteroid oxidoreductase in this tissue. oup.com Similarly, long-term tissue culture of human breast cancer cell lines has been used to examine androgen responsiveness and metabolism. researchgate.net Organ culture of human testicular tissue has also been established as a model to study steroid hormone production ex vivo. mdpi.com These models allow for the investigation of metabolic pathways and cellular responses within a more physiologically relevant context than monolayer cell cultures.

Genetically Modified Animal Models for Androgen Pathway Investigations (e.g., Androgen Receptor Knockout Mice)

Genetically modified animal models, particularly knockout mice, are invaluable for understanding the specific role of the androgen receptor in mediating the effects of androgens in vivo. The androgen receptor knockout (ARKO) mouse, in which the AR gene is inactivated, provides a definitive model to distinguish between AR-mediated and non-AR-mediated effects of a compound. nih.govoup.com

The generation of ARKO mice, often using Cre-LoxP recombination strategies, has allowed for both global and tissue-specific deletion of the androgen receptor. nih.govoup.comresearchgate.net Phenotypic analysis of these mice reveals the consequences of a non-functional androgen signaling pathway. For example, male ARKO mice exhibit a female-like appearance, significantly smaller testes, and arrested spermatogenesis, confirming the critical role of the AR in male sexual development. nih.gov

By administering a compound like 1-Androsterone to both wild-type and ARKO mice, researchers can determine which of its physiological effects are dependent on the androgen receptor. If an effect is observed in wild-type mice but is absent in ARKO mice, it can be concluded that the effect is AR-mediated. These models have been instrumental in dissecting the complex roles of androgens in various tissues, including the reproductive system, bone, and brain. nih.govjohnshopkins.edunih.gov

Ex Vivo Analysis of Steroid Metabolism in Animal Tissues (e.g., Rodent Liver Microsomes, Testicular Homogenates)

Ex vivo analysis using subcellular fractions from animal tissues is a powerful technique for studying the specifics of steroid metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, are particularly rich in cytochrome P450 (CYP) enzymes that are central to phase I metabolism of many compounds, including steroids. nih.govnih.gov

Studies using rodent liver microsomes allow for the detailed investigation of metabolic pathways. nih.gov By incubating this compound with liver microsomes and necessary cofactors (like NADPH), researchers can identify the metabolites produced by hepatic enzymes. nih.gov This approach has been used to characterize the metabolism of testosterone (B1683101), identifying metabolites such as androstenedione (B190577) and various hydroxylated products, and has highlighted species-specific differences in CYP enzyme activity. nih.gov

Similarly, testicular homogenates can be used to study steroidogenesis and metabolism within the testes. Research on human testicular tissue has examined the conversion of precursors like androstenedione and progesterone (B1679170) to other steroids, elucidating the activity of enzymes such as 17β-ketosteroid reductase. researchgate.net These ex vivo systems provide a controlled environment to identify specific enzymatic reactions and metabolic products without the complexities of a whole-organism system.

| Model | Source Tissue | Primary Enzymes Studied | Information Gained | Example Application |

|---|---|---|---|---|

| Liver Microsomes | Rodent (Mouse, Rat) or Human Liver | Cytochrome P450 (CYP) enzymes | Phase I metabolic pathways, metabolite identification, species differences in metabolism. nih.govnih.gov | Investigating testosterone hydroxylation pathways. nih.gov |

| Testicular Homogenates | Rodent or Human Testis | Steroidogenic enzymes (e.g., 17β-ketosteroid reductase) | Steroid synthesis and interconversion within the testis. | Studying the conversion of androstenedione to testosterone. researchgate.net |

| Primary Hepatocyte Cultures | Rodent or Human Liver | Phase I and Phase II enzymes | Comprehensive in vitro metabolism, including conjugation reactions. | Analyzing the formation of androsterone and other metabolites from androstenedione. researchgate.net |

Q & A

Q. What statistical methods are optimal for meta-analyses of this compound’s ergogenic effects?

- Methodological Answer : Employ random-effects models to account for heterogeneity across studies (e.g., varying dosing protocols). Perform sensitivity analyses to exclude outliers and publish funnel plots to assess publication bias. Pre-register meta-analysis protocols on platforms like PROSPERO to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.